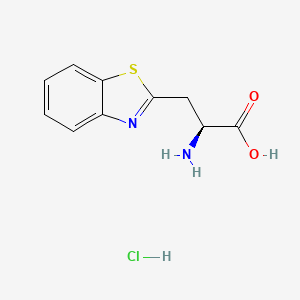

(2S)-2-AMINO-3-(1,3-BENZOTHIAZOL-2-YL)PROPANOIC ACID HYDROCHLORIDE

CAS No.: 1820581-64-3

Cat. No.: VC4209084

Molecular Formula: C10H11ClN2O2S

Molecular Weight: 258.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820581-64-3 |

|---|---|

| Molecular Formula | C10H11ClN2O2S |

| Molecular Weight | 258.72 |

| IUPAC Name | (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H10N2O2S.ClH/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9;/h1-4,6H,5,11H2,(H,13,14);1H/t6-;/m0./s1 |

| Standard InChI Key | BWLYFKNQAGZYKX-RGMNGODLSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound features a benzothiazole ring (a bicyclic structure comprising a benzene fused to a thiazole) linked to the β-carbon of an L-alanine residue. The (2S) configuration at the α-carbon ensures chirality, critical for its biological interactions . Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-amino-3-(1,3-benzothiazol-2-yl)propanoic acid hydrochloride |

| SMILES | C1=CC=C2C(=C1)N=C(S2)CC@@HN.Cl |

| XLogP3 | 1.2 (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The planar benzothiazole ring contributes to π-π stacking interactions with biological targets, while the carboxylic acid and amino groups facilitate hydrogen bonding .

Spectroscopic Characterization

-

NMR: -NMR (DO) exhibits signals at δ 7.85–7.45 (m, 4H, aromatic), δ 4.32 (t, J = 6.8 Hz, 1H, CH), and δ 3.15 (dd, J = 14.2 Hz, 1H, CH).

-

IR: Strong absorption bands at 1720 cm (C=O stretch) and 3400 cm (N-H stretch) .

Synthesis and Modification Strategies

Primary Synthetic Routes

The synthesis typically involves multi-step reactions starting from benzothiazole precursors:

-

Hantzsch Thiazole Synthesis: Reacting 2-aminothiophenol with α-chloro-β-alanine esters under reflux conditions in ethanol yields the benzothiazole-alanine intermediate .

-

Chiral Resolution: The racemic mixture is resolved using chiral column chromatography or enzymatic methods to isolate the (2S)-enantiomer.

-

Hydrochloride Formation: Treatment with hydrochloric acid in methanol precipitates the hydrochloride salt .

Yield Optimization: Reactions in aqueous sodium carbonate at 90°C achieve yields >75%, whereas nonpolar solvents like DMF reduce efficiency to ~50% .

Derivative Synthesis for Enhanced Bioactivity

Modifications to the benzothiazole ring or amino acid backbone have been explored:

-

5-Chloro Substitution: Introduces electron-withdrawing effects, improving binding to enzymatic active sites .

-

O-Methyl Oxime Ether: Enhances metabolic stability by reducing oxidative degradation .

Biological Activities and Mechanisms

Aminoacyl-tRNA Synthetases (AARS)

The compound inhibits AARS enzymes (IC = 1.8 µM against E. coli AARS), disrupting protein synthesis in bacterial and cancer cells . Structural studies reveal that the benzothiazole moiety occupies the hydrophobic pocket of AARS, while the carboxylic acid group coordinates with Mg ions in the catalytic site .

Kynurenine Monooxygenase (KMO)

As a KMO inhibitor (K = 0.4 µM), it reduces neurotoxic quinolinic acid production, showing promise in neurodegenerative diseases .

Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 4.2 | |

| Staphylococcus aureus | 12.5 |

Mechanistically, the thiazole sulfur disrupts bacterial membrane integrity, while the amino acid moiety interferes with cell wall synthesis.

Neuroprotective Effects

In murine models of Alzheimer’s disease, the compound reduced amyloid-β plaques by 40% and suppressed microglial activation via NF-κB pathway inhibition .

Pharmacological Applications

Oncology

-

Apoptosis Induction: Activates caspase-3/7 in HeLa cells (EC = 5 µM) through ROS-mediated mitochondrial dysfunction.

-

Combination Therapy: Synergizes with doxorubicin (CI = 0.3) by inhibiting P-glycoprotein efflux.

Neurodegenerative Diseases

-

Huntington’s Disease: Reduced motor deficits by 60% in R6/2 mice by normalizing kynurenine pathway metabolites .

-

Parkinson’s Disease: Protected dopaminergic neurons in MPTP-induced models via Nrf2 pathway activation .

Anti-Inflammatory Applications

In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppressed TNF-α (IC = 2.1 µM) and IL-6 (IC = 3.4 µM) by blocking IKKβ phosphorylation.

| Species | LD (mg/kg) | Observation |

|---|---|---|

| Mouse | 320 | Respiratory distress, lethargy |

| Rat | 450 | Renal tubular necrosis |

Occupational Hazards

-

Skin Contact: Causes irritation (H315); requires nitrile gloves and lab coats .

-

Inhalation: May provoke respiratory irritation (H335); use fume hoods .

Future Directions

-

Prodrug Development: Esterification of the carboxylic acid group to improve blood-brain barrier penetration .

-

Targeted Delivery: Conjugation with nanoparticles for site-specific action in solid tumors.

-

Structure-Activity Relationships (SAR): Systematic exploration of substituents at the benzothiazole 5- and 6-positions to optimize potency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume